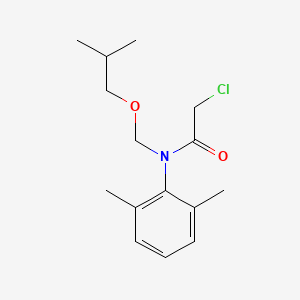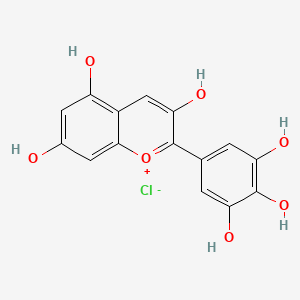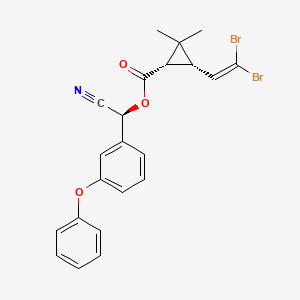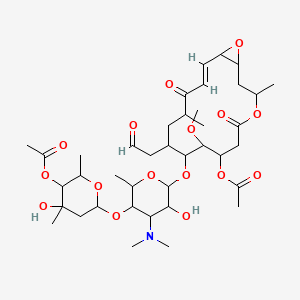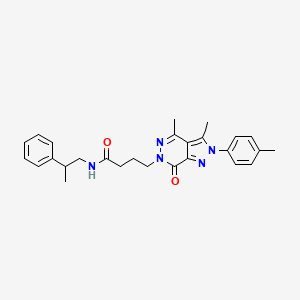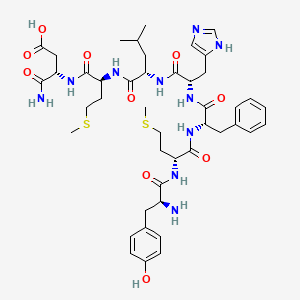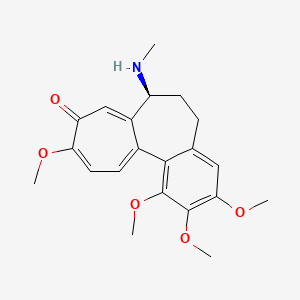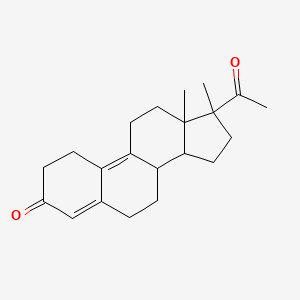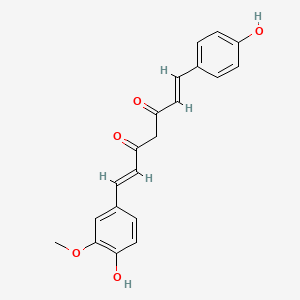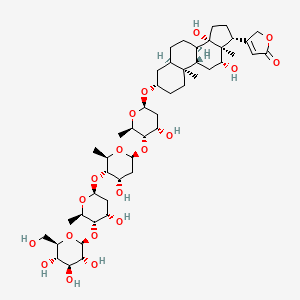
Déslanoside
Vue d'ensemble
Description
Applications De Recherche Scientifique
Deslanoside has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, deslanoside is used as a reference compound for studying the properties and reactions of cardiac glycosides. Its unique structure and reactivity make it a valuable tool for understanding the mechanisms of action of similar compounds.
Biology: In biological research, deslanoside is used to study the effects of cardiac glycosides on cellular processes. It has been shown to modulate multiple signaling pathways, making it a valuable compound for investigating cellular mechanisms .
Medicine: Medically, deslanoside is used to treat congestive heart failure and supraventricular arrhythmias. Its ability to inhibit the Na-K-ATPase membrane pump and increase intracellular calcium concentrations makes it an effective treatment for these conditions .
Industry: In the pharmaceutical industry, deslanoside is used in the production of cardiac glycoside medications. Its rapid onset of action and potent effects make it a valuable component of heart failure treatments .
Mécanisme D'action
Target of Action
Deslanoside primarily targets the Sodium/Potassium-transporting ATPase subunit alpha-1 . This protein is crucial for maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular processes.
Mode of Action
Deslanoside inhibits the Na-K-ATPase membrane pump , leading to an increase in intracellular sodium and calcium concentrations . The increased intracellular calcium concentrations may promote the activation of contractile proteins such as actin and myosin .
Biochemical Pathways
The inhibition of the Na-K-ATPase membrane pump by Deslanoside affects multiple cellular processes and signaling pathways. These include response to steroid hormones, regulation of lipid metabolism, epithelial cell proliferation and its regulation, and negative regulation of cell migration . The affected signaling pathways include necroptosis, MAPK, NOD-like receptor, and focal adhesion .
Pharmacokinetics
Deslanoside has a low absorption rate from the gastrointestinal tract (around 40%) . It has a protein binding capacity of 20% . The half-life of Deslanoside is approximately 36 hours .
Result of Action
Deslanoside’s action results in significant molecular and cellular effects. It effectively inhibits colony formation and tumor growth in multiple prostate cancer cell lines . This inhibitory effect involves both the cell cycle arrest at G2/M and the induction of apoptosis . Deslanoside also alters the expression of many genes, which belong to various cancer-associated cellular processes and signaling pathways .
Analyse Biochimique
Biochemical Properties
Deslanoside interacts with the Sodium/Potassium-transporting ATPase subunit alpha-1, acting as an inhibitor . This interaction results in an increase in intracellular sodium and calcium concentrations . The increased intracellular concentrations of calcium may promote the activation of contractile proteins such as actin and myosin .
Cellular Effects
Deslanoside has significant effects on various types of cells and cellular processes. It is known to inhibit colony formation and tumor growth in multiple prostate cancer cell lines . This inhibitory effect involves both the cell cycle arrest at G2/M and the induction of apoptosis . Deslanoside also significantly attenuates DNA synthesis in each of the cell lines, providing direct evidence for the inhibitory effect of deslanoside on cell proliferation .
Molecular Mechanism
The mechanism of action of Deslanoside involves the inhibition of the Na-K-ATPase membrane pump, leading to an increase in intracellular sodium and calcium concentrations . This increase in intracellular calcium concentrations may promote the activation of contractile proteins such as actin and myosin . Deslanoside also acts on the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Temporal Effects in Laboratory Settings
The effects of Deslanoside have been observed over time in laboratory settings. For instance, it has been found that Deslanoside has a half-life of 36 hours
Metabolic Pathways
It is known that Deslanoside inhibits the Na-K-ATPase membrane pump, which plays a crucial role in maintaining the electrochemical gradient necessary for functions of muscle and nerve cells .
Transport and Distribution
It is known that Deslanoside has little absorption from the gastrointestinal tract (40%) .
Subcellular Localization
Given its mechanism of action, it can be inferred that Deslanoside likely interacts with the Sodium/Potassium-transporting ATPase located in the plasma membrane of cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Deslanoside can be synthesized through a series of chemical reactions involving the extraction and purification of compounds from Digitalis lanata. The process typically involves the use of solvents such as ethanol and glycerol, followed by heat treatment to ensure the purity and stability of the compound .
Industrial Production Methods: In industrial settings, deslanoside is produced by extracting it from the leaves of Digitalis lanata. The extraction process involves the use of ethanol and water, followed by purification steps to isolate the active compound. The final product is often formulated into a sterile solution for injection .
Analyse Des Réactions Chimiques
Types of Reactions: Deslanoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving deslanoside include sulfuric acid, chloroform, and n-propyl alcohol. These reagents facilitate the extraction and purification processes, ensuring the compound’s stability and efficacy .
Major Products Formed: The primary product formed from these reactions is deslanoside itself, which is then formulated into pharmaceutical preparations for medical use.
Comparaison Avec Des Composés Similaires
Digitoxin: Another cardiac glycoside used to treat heart failure and arrhythmias. It has a longer half-life compared to deslanoside.
Uniqueness: Deslanoside’s rapid onset of action and potent effects on the heart’s electrical activity make it a valuable treatment option for acute cardiac conditions. Its unique structure and reactivity also make it a valuable tool for scientific research and pharmaceutical development .
Propriétés
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O19/c1-20-41(64-36-16-30(50)42(21(2)60-36)65-37-17-31(51)43(22(3)61-37)66-44-40(56)39(55)38(54)32(18-48)63-44)29(49)15-35(59-20)62-25-8-10-45(4)24(13-25)6-7-27-28(45)14-33(52)46(5)26(9-11-47(27,46)57)23-12-34(53)58-19-23/h12,20-22,24-33,35-44,48-52,54-57H,6-11,13-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,33-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46+,47+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBATZBGFDSVCJD-LALPQLPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022897 | |
| Record name | Deslanoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deslanoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015211 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.68e-01 g/L | |
| Record name | Deslanoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015211 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Deslanoside inhibits the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations. Increased intracellular concentrations of calcium may promote activation of contractile proteins (e.g., actin, myosin). Deslanoside also acts on the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential. | |
| Record name | Deslanoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01078 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17598-65-1 | |
| Record name | Deslanoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deslanoside [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deslanoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01078 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deslanoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deslanoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESLANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGY317RK75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deslanoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015211 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
A: Deslanoside primarily acts by inhibiting the Na+/K+-ATPase pump, particularly in cardiac muscle cells [, ]. This inhibition leads to an increase in intracellular sodium concentration. Consequently, the sodium-calcium exchanger is affected, leading to increased intracellular calcium levels. This rise in calcium enhances the force of muscular contractions, particularly in the heart [, ]. Beyond its cardiac effects, deslanoside has been shown to modulate multiple signaling pathways in prostate cancer cells, impacting cell cycle progression, apoptosis, invasion, and migration [].
A: Deslanoside indirectly increases intracellular calcium levels by inhibiting the Na+/K+-ATPase pump [, ]. This, in turn, affects the sodium-calcium exchanger, leading to calcium accumulation within the cell. The elevated calcium is then available to bind with troponin-C in muscle cells, initiating the cascade leading to stronger contractions [, ].
A: While the provided abstracts do not explicitly mention the molecular formula and weight of deslanoside, they identify it as a cardiac glycoside structurally similar to digoxin []. Based on this information, we can infer that deslanoside likely possesses a complex structure with a steroid-like backbone and attached sugar moieties. For precise structural information, refer to chemical databases or specialized literature.
A: Deslanoside injection exhibits instability under various conditions, including acid or alkaline environments, exposure to oxidizing agents or light, and high temperatures [, ]. Specifically, these conditions can lead to a decrease in deslanoside content and an increase in impurity levels, as determined by HPLC analysis [, ].
A: To ensure the stability of deslanoside injection, it is crucial to meticulously control the sterilization temperature and time during its preparation []. Furthermore, the injection should be stored in tightly sealed containers, shielded from light, and kept at low temperatures [].
A: While the provided abstracts do not directly address the SAR of deslanoside, research on brazilein, a non-steroidal molecule with positive inotropic effects, suggests that inhibiting Na+/K+-ATPase can be achieved with structures different from traditional cardiac glycosides []. This finding highlights the potential for developing novel inotropic drugs with potentially improved safety profiles compared to cardiac glycosides.
A: Research suggests a revised preparation method for deslanoside injection to improve its stability []. This method involves lowering the temperature of the water for injection to 35–42 °C and either eliminating heat treatment or performing it at 100 °C for 30 minutes []. Additionally, using medicinal ethanol directly without re-steaming further enhances the stability and reduces impurity levels [].
A: After a single intravenous dose of deslanoside, the biological half-life ranges from 38 to 77 hours, with a median of 51 hours [].
A: While the provided abstracts do not explicitly describe the elimination pathways of deslanoside, a positive correlation between serum deslanoside concentration and serum creatinine suggests that renal function plays a role in its clearance []. Dosage adjustments may be necessary for patients with impaired renal function to prevent accumulation and potential toxicity [].
A: Deslanoside effectively inhibits colony formation and tumor growth in several prostate cancer cell lines, including 22Rv1, PC-3, and DU 145 []. This anti-cancer activity stems from its ability to arrest the cell cycle at the G2/M phase and induce apoptosis, as evidenced by functional assays and altered expression of cell cycle and apoptosis regulatory proteins [].
A: Deslanoside can induce various cardiac arrhythmias, including ventricular tachycardia and ventricular fibrillation [, , , ]. These toxic effects are primarily attributed to its ability to increase sympathetic nerve activity to the heart [, , ]. Combining deslanoside with drugs that block both nicotinic and muscarinic receptors in autonomic ganglia significantly reduces the risk of these arrhythmias [].
A: Several analytical techniques have been employed to quantify deslanoside. These methods include high-performance liquid chromatography (HPLC) with UV detection [, , , ] and flow-injection chemiluminescence []. These methods allow for the accurate and sensitive determination of deslanoside content in pharmaceutical preparations and biological samples.
A: Yes, several alternative medications can be considered depending on the specific condition being treated. For instance, in cases of atrial fibrillation, other options include digoxin, beta-blockers like metoprolol [, , ], and amiodarone [, ]. The choice of treatment depends on various factors, including the patient’s overall health status, the presence of any comorbidities, and potential drug interactions. It is crucial to consult with a healthcare professional to determine the most appropriate medication and treatment strategy for each patient.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


